molecular formula C13H16O3 B8239796 8'-Methoxy-3',4'-dihydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene] CAS No. 20965-38-2

8'-Methoxy-3',4'-dihydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]

Cat. No.: B8239796
CAS No.: 20965-38-2
M. Wt: 220.26 g/mol
InChI Key: XLABTKLKILSFQJ-UHFFFAOYSA-N
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Description

8’-Methoxy-3’,4’-dihydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] is a complex organic compound characterized by its unique spiro structure, which involves a 1,3-dioxolane ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-Methoxy-3’,4’-dihydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] typically involves the formation of the spiro structure through a series of organic reactions. One common method includes the reaction of a naphthalene derivative with a dioxolane precursor under acidic or basic conditions to facilitate the spirocyclization process. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8’-Methoxy-3’,4’-dihydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spiro structure or the naphthalene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the dioxolane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring or the dioxolane moiety.

Scientific Research Applications

8’-Methoxy-3’,4’-dihydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8’-Methoxy-3’,4’-dihydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene], 8’-fluoro-3’,4’-dihydro-6’-phenylmethoxy-
  • 6’-Bromo-8’-fluoro-3’,4’-dihydro-1’H-spiro[1,3-dioxolane-2,2’-naphthalene]

Uniqueness

Compared to similar compounds, 8’-Methoxy-3’,4’-dihydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

5'-methoxyspiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-14-12-4-2-3-10-5-6-13(9-11(10)12)15-7-8-16-13/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLABTKLKILSFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297276
Record name 8'-methoxy-3',4'-dihydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20965-38-2
Record name NSC115047
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8'-methoxy-3',4'-dihydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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